molecular formula C15H17N3O2S B3722679 N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B3722679
M. Wt: 303.4 g/mol
InChI Key: STCJBPOHDALPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPTA, and it is a member of the thioacetamide family of compounds. DMPTA has been found to have a wide range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Mechanism of Action

The mechanism of action of DMPTA is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. DMPTA has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, DMPTA has been shown to inhibit the activity of several signaling pathways, including the NF-κB and STAT3 pathways.
Biochemical and Physiological Effects:
DMPTA has a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, DMPTA has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. DMPTA has also been shown to have a potent antioxidant effect, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPTA is its versatility. It has been found to have a wide range of biochemical and physiological effects, making it a valuable compound for use in a variety of research applications. Additionally, DMPTA is relatively stable and easy to handle, which makes it an attractive compound for use in laboratory experiments.
One of the limitations of DMPTA is its complex synthesis process. The synthesis of DMPTA is time-consuming and challenging, which can make it difficult to produce large quantities of the compound. Additionally, DMPTA is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on DMPTA. One area of research is in the development of new cancer treatments. DMPTA has been found to have potent anti-cancer properties, and further research is needed to fully understand its potential as a cancer treatment.
Another area of research is in the development of new anti-inflammatory and anti-bacterial agents. DMPTA has been found to have anti-inflammatory and anti-bacterial properties, and it may be possible to develop new drugs based on this compound.
Finally, more research is needed to fully understand the mechanism of action of DMPTA. By understanding how DMPTA works at the molecular level, it may be possible to develop more effective treatments for a wide range of diseases and conditions.

Scientific Research Applications

DMPTA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMPTA has been found to have potent anti-cancer properties, and it has been shown to inhibit the growth of several different types of cancer cells. Additionally, DMPTA has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties, making it a versatile compound for use in a wide range of research applications.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9-4-5-10(2)12(6-9)17-14(20)8-21-15-16-11(3)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCJBPOHDALPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide
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N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide
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N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide
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N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide
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N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide
Reactant of Route 6
N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

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